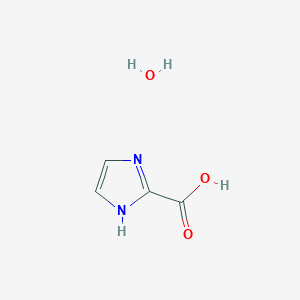
2-Imidazolecarboxylic acid hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolecarboxylic acid hydrate is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its versatility and is used in various scientific and industrial applications. The hydrate form indicates that the compound includes water molecules in its crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-imidazolecarboxylic acid hydrate typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This process can yield 2,4-disubstituted NH-imidazoles under mild reaction conditions, allowing for the inclusion of various functional groups .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Imidazolecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-2-carboxaldehyde.
Reduction: Reduction reactions can convert it into different imidazole derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, imidazole-2-carboxaldehyde, and other derivatives that have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
2-Imidazolecarboxylic acid hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting enzymes and receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 2-imidazolecarboxylic acid hydrate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It also interacts with receptors, modulating their signaling pathways. These interactions are crucial for its biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
- 4-Imidazolecarboxylic acid
- 2-Imidazolecarboxaldehyde
- 1-Methylimidazole-4-carboxylic acid
- 1H-Benzimidazole-2-carboxylic acid
Comparison: 2-Imidazolecarboxylic acid hydrate is unique due to its specific structural features and hydrate form, which can influence its reactivity and solubility. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in various chemical reactions and applications .
Properties
IUPAC Name |
1H-imidazole-2-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2.H2O/c7-4(8)3-5-1-2-6-3;/h1-2H,(H,5,6)(H,7,8);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORZRGTVSCTESI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














